4-cyclopropyl-1-(4-fluorophenyl)-1H-1,2,3-triazole
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Overview
Description
The compound “4-cyclopropyl-1-(4-fluorophenyl)-1H-1,2,3-triazole” is a complex organic molecule. It contains a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. One of the carbon atoms in the triazole ring is bonded to a cyclopropyl group (a three-carbon ring), and another carbon is bonded to a 4-fluorophenyl group (a benzene ring with a fluorine atom at the 4-position) .
Molecular Structure Analysis
The 1,2,3-triazole ring is planar and aromatic. The cyclopropyl group is likely to add some strain to the molecule due to its small ring size. The 4-fluorophenyl group is also planar and aromatic .Chemical Reactions Analysis
Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can undergo N-alkylation and N-arylation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the conditions. For example, the presence of the fluorine atom could influence the compound’s reactivity and polarity .Scientific Research Applications
Intermolecular Interactions
The study of 1,2,4-triazole derivatives, including compounds similar to 4-cyclopropyl-1-(4-fluorophenyl)-1H-1,2,3-triazole, reveals significant insights into intermolecular interactions. One research focused on the synthesis and characterization of biologically active 1,2,4-triazole derivatives, analyzing lp⋯π and other intermolecular interactions. This research highlights the importance of these interactions in understanding the structural and energetic aspects of such compounds, supported by Hirshfeld surface analysis and quantum mechanical calculations (Shukla, Mohan, Vishalakshi, & Chopra, 2014).
Antimicrobial Activities
This compound derivatives have been investigated for their potential antimicrobial properties. Research involving the design, synthesis, and evaluation of 1,2,3-triazole derivatives has shown potent antimicrobial activities against various pathogens, suggesting these compounds as valuable candidates for developing new antimicrobial agents (Zhao, Lu, Lu, Xin, Li, & Liu, 2012).
Synthesis Methodologies
Advancements in click chemistry have enabled efficient synthesis of triazole derivatives, including those related to this compound. Click chemistry methods facilitate the creation of compounds with a wide range of applications, from drug discovery to material science, highlighting the versatility and importance of triazole derivatives in scientific research (Totobenazara & Burke, 2015).
Future Directions
Properties
IUPAC Name |
4-cyclopropyl-1-(4-fluorophenyl)triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3/c12-9-3-5-10(6-4-9)15-7-11(13-14-15)8-1-2-8/h3-8H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYIPIKEWCYMFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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